methyl [4-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by its unique structure, which includes a benzodiazepine core, a dimethylphenyl group, and a carbamoylmethylsulfanyl moiety.
Preparation Methods
The synthesis of METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Dimethylphenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Carbamoylmethylsulfanyl Moiety:
Esterification: The final step involves the esterification of the resulting compound to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: A benzodiazepine with anticonvulsant properties.
The uniqueness of METHYL 2-[4-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other benzodiazepines.
Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 2-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
InChI |
InChI=1S/C22H23N3O3S/c1-14-8-9-15(2)19(10-14)24-20(26)13-29-21-11-16(12-22(27)28-3)23-17-6-4-5-7-18(17)25-21/h4-11,23H,12-13H2,1-3H3,(H,24,26) |
InChI Key |
LDNRYTKYQPWDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC |
Origin of Product |
United States |
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